molecular formula C7H8O4 B1234218 2,4-Heptadienoic acid, 2-hydroxy-6-oxo- CAS No. 7244-95-3

2,4-Heptadienoic acid, 2-hydroxy-6-oxo-

Cat. No. B1234218
CAS RN: 7244-95-3
M. Wt: 156.14 g/mol
InChI Key: HVZGWILTESYJSP-ZPYFUIHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4E)-2-hydroxy-6-oxohepta-2,4-dienoic acid is a 2-hydroxy-6-oxohepta-2,4-dienoic acid which has 2Z,4E configuration. It is a conjugate acid of a (2Z,4E)-2-hydroxy-6-oxohepta-2,4-dienoate.

Scientific Research Applications

Metabolism and Environmental Impact

  • Beta-Oxidation of Environmental Pollutants : 4-Heptanone, a component of human urine and a metabolite of 2-ethylhexanoic acid (EHA) from plasticizers, is studied for its formation via beta-oxidation, similar to the metabolism of 2,4-heptadienoic acid, 2-hydroxy-6-oxo- (Walker & Mills, 2001).

Applications in Synthesis and Biotechnology

  • Biotechnological Production : Oxo- and hydroxy-carboxylic acids, similar to 2,4-heptadienoic acid, 2-hydroxy-6-oxo-, are produced biotechnologically for use as building blocks in organic synthesis. This process focuses on green chemistry and the use of renewable resources (Aurich et al., 2012).

Biochemical and Organic Chemistry Research

  • Chemical Synthesis : Synthesis of similar compounds like 5-oxo-(3S)-hydroxy-4,4-dimethylheptanoic acid, part of the epothilone A fragment, highlights the relevance of such compounds in chemical synthesis and the utilization of specific enzymes in the process (Shioji et al., 2001).

Chemical Reaction Studies

  • Chemical Reaction Features : Research on reactions involving 3,4-dihydroxy-6-oxo-2,4-alkadienoic acid esters, similar to 2,4-heptadienoic acid, 2-hydroxy-6-oxo-, contributes to understanding specific chemical reaction pathways and the formation of various compounds (Mukovoz et al., 2015).

Medical and Biological Applications

  • Biological Activity Study : The study of lipid hydroperoxide-derived modifications, similar to those from 2,4-heptadienoic acid, 2-hydroxy-6-oxo-, provides insights into their potential impact on biological activities, such as transcriptional activation (Oe et al., 2003).

properties

CAS RN

7244-95-3

Product Name

2,4-Heptadienoic acid, 2-hydroxy-6-oxo-

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(2Z,4E)-2-hydroxy-6-oxohepta-2,4-dienoic acid

InChI

InChI=1S/C7H8O4/c1-5(8)3-2-4-6(9)7(10)11/h2-4,9H,1H3,(H,10,11)/b3-2+,6-4-

InChI Key

HVZGWILTESYJSP-ZPYFUIHZSA-N

Isomeric SMILES

CC(=O)/C=C/C=C(/C(=O)O)\O

SMILES

CC(=O)C=CC=C(C(=O)O)O

Canonical SMILES

CC(=O)C=CC=C(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Heptadienoic acid, 2-hydroxy-6-oxo-
Reactant of Route 2
2,4-Heptadienoic acid, 2-hydroxy-6-oxo-
Reactant of Route 3
2,4-Heptadienoic acid, 2-hydroxy-6-oxo-
Reactant of Route 4
2,4-Heptadienoic acid, 2-hydroxy-6-oxo-
Reactant of Route 5
2,4-Heptadienoic acid, 2-hydroxy-6-oxo-
Reactant of Route 6
2,4-Heptadienoic acid, 2-hydroxy-6-oxo-

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